molecular formula C11H18N2O2 B1672956 7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione CAS No. 91216-38-5

7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione

Cat. No.: B1672956
CAS No.: 91216-38-5
M. Wt: 210.27 g/mol
InChI Key: WEMSWZNPULDTJM-UHFFFAOYSA-N
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Description

WAY-629148 is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure and properties, which make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-629148 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the use of specific reagents and catalysts to achieve the desired chemical transformations. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the successful formation of the compound.

Industrial Production Methods

Industrial production of WAY-629148 may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. The process may also include purification steps, such as crystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

WAY-629148 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Therapeutic Uses :
    • Research indicates that derivatives of spiro[4.5]decane compounds can exhibit pharmacological properties beneficial for treating conditions such as asthma and allergic reactions. The synthesis of these compounds often involves the condensation of various derivatives under controlled conditions to yield products with desired therapeutic effects .
    • The compound has been shown to protect low-density lipoproteins (LDL) from oxidative modifications, which is crucial in cardiovascular health . This protective effect suggests potential applications in treating or preventing cardiovascular diseases.
  • Research on Mechanisms :
    • Studies have demonstrated that spiro compounds can influence cellular mechanisms related to oxidative stress and necrosis. For example, 7,7,9-trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione derivatives have been evaluated for their protective effects on heart cells against oxidative damage .
  • Formulation Development :
    • Pharmaceutical compositions containing this compound can be formulated into various dosage forms such as tablets, capsules, and injectable solutions. These formulations are designed to deliver the active ingredient effectively while ensuring patient safety and compliance .

Material Science Applications

  • Polymer Chemistry :
    • The unique structural features of this compound allow it to serve as a building block in the synthesis of novel polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices can enhance material performance for applications in coatings and adhesives .
  • Nanotechnology :
    • This compound can be utilized in the development of nanomaterials due to its ability to form stable complexes with metal ions. These complexes can be used in catalysis or as components in electronic devices .

Case Study 1: Cardiovascular Health

A study investigated the effects of spiro[4.5]decane derivatives on LDL oxidation. The results showed that these compounds could significantly reduce oxidative modifications induced by copper ions in vitro, suggesting a mechanism by which they may help prevent atherosclerosis .

Case Study 2: Polymer Development

Researchers synthesized a series of polymers incorporating this compound as a monomer. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to conventional polymers without this additive .

Mechanism of Action

The mechanism of action of WAY-629148 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

WAY-629148 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

The uniqueness of WAY-629148 lies in its specific chemical structure and the distinct properties it exhibits compared to these similar compounds.

Biological Activity

7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione (CAS Number: 91216-38-5) is a nitrogen-containing heterocyclic compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C11H18N2O2C_{11}H_{18}N_{2}O_{2}, with a molecular weight of approximately 210.27 g/mol. The compound features a spirocyclic structure that is characteristic of many biologically active compounds, which may enhance its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Anticancer Properties

Studies have shown that derivatives of diazaspiro compounds can possess significant anticancer activity. For instance, a related compound demonstrated improved cytotoxicity against hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin . The spirocyclic structure may facilitate better binding to protein targets involved in cancer progression.

Neuroprotective Effects

Preliminary research suggests that similar diazaspiro compounds can interact with GABA receptors, leading to potential neuroprotective effects. These interactions may help in the treatment of neurodegenerative diseases by modulating neurotransmitter activity and reducing neuroinflammation .

Antimicrobial Activity

Compounds with similar structural motifs have shown promising antimicrobial activity against various pathogens. The mechanism often involves the inhibition of essential enzymes in microbial metabolism .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : Interaction with neurotransmitter receptors can lead to alterations in signaling pathways associated with neuroprotection.
  • Structural Compatibility : The unique spirocyclic structure allows for enhanced binding affinity to target proteins due to steric complementarity.

Case Studies

Several studies have investigated the biological effects of diazaspiro compounds:

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects on cancer cell lines.
    • Findings : The compound showed significant apoptosis induction in FaDu cells, suggesting its potential as an anticancer agent .
  • Neuroprotective Study :
    • Objective : To assess the impact on GABA receptor activity.
    • Findings : Compounds demonstrated favorable binding profiles without adverse central nervous system effects .
  • Antimicrobial Efficacy :
    • Objective : To test against various bacterial strains.
    • Findings : Exhibited notable inhibition against common pathogens, indicating potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis in tumor cells
NeuroprotectionModulation of GABA receptor activity
AntimicrobialInhibition of microbial enzymes

Properties

IUPAC Name

7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-7-4-10(2,3)6-11(5-7)8(14)12-9(15)13-11/h7H,4-6H2,1-3H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMSWZNPULDTJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC2(C1)C(=O)NC(=O)N2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392209
Record name 7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91216-38-5
Record name 7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 1-amino-3,3,5-trimethylcyclohexane-1-carboxylate
Reactant of Route 1
7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione
Reactant of Route 2
7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione
Reactant of Route 3
7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione
Reactant of Route 4
7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione
Reactant of Route 5
7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione
Reactant of Route 6
7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione

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